1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C25H22BF4N
Preparation Methods
The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions, aiding in the study of light-induced processes.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. This process can lead to the generation of reactive oxygen species, which can further interact with biological molecules.
Comparison with Similar Compounds
1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate can be compared with other pyridinium salts, such as:
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but lacks the ethyl group, leading to different chemical properties and applications.
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium chloride: Another similar compound with a cyclohexyl group instead of an ethyl group, resulting in different reactivity and uses.
Properties
IUPAC Name |
1-ethyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUPZDLZWVPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.